7-[(2-Chloro-6-fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Pathways : Research into chromene compounds has led to efficient synthetic methods for creating complex structures. For instance, the synthesis of (±)-4-Prenylpterocarpin through coupling processes involving chromene derivatives highlights the utility of chromenes in organic synthesis (A. L. Coelho et al., 1992).
Photochromic Behavior : Studies on chromenes like 2,2-di(4-fluorophenyl)-6-methoxy-2H-1-chromene reveal their photochromic properties, undergoing structural changes upon UV irradiation, which is of interest for developing materials that respond to light (S. Delbaere et al., 2003).
Spectroscopic and Fluorescent Properties
Fluorescence in Protic Environments : The fluorescence behavior of chromene derivatives in protic solvents, exhibiting significant fluorescence at long wavelengths, has been explored for potential applications in sensing and bioimaging (S. Uchiyama et al., 2006).
Biological and Medicinal Applications
Antimicrobial Activity : Novel chromene compounds have been synthesized and tested for antimicrobial activity, demonstrating potential as antibacterial and antifungal agents. This research opens avenues for chromene-based drug development (D. Ashok et al., 2016).
Anti-inflammatory and Anti-TMV Activity : Certain chromene derivatives have shown to inhibit superoxide anion generation in human neutrophils, suggesting anti-inflammatory capabilities. Additionally, phenolic compounds from Cassia siamea, including chromene structures, displayed anti-Tobacco Mosaic Virus (TMV) activity, indicating potential in plant protection and anti-inflammatory therapies (Yi-Han Chang et al., 2021).
Materials Science Applications
Photochromic Materials : The exploration of chromene chromium carbene complexes in synthesizing naphthopyran and naphthopyrandione units for photochromic materials highlights the relevance of chromene derivatives in developing light-sensitive materials (Manish Rawat et al., 2006).
Mechanism of Action
The mechanism of action of this compound in biological systems would depend on its specific biological targets. Many chromen-4-one derivatives are known to have diverse biological activities , but the exact targets and mechanisms for this specific compound would need to be determined through further study.
Future Directions
Future research on this compound could involve exploring its potential biological activities, determining its mechanism of action, and optimizing its synthesis. Given the known activities of other chromen-4-one derivatives , this compound could potentially have interesting applications in areas such as medicinal chemistry or drug discovery.
Properties
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFO5/c1-27-19-7-2-3-8-20(19)30-22-13-29-21-11-14(9-10-15(21)23(22)26)28-12-16-17(24)5-4-6-18(16)25/h2-11,13H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFRBVKAKLVLLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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